molecular formula C39H34NO2PS B14083692 Diphenyl benzyl((1S,2R)-1,2-diphenyl-2-(phenylthio)ethyl)phosphoramidite

Diphenyl benzyl((1S,2R)-1,2-diphenyl-2-(phenylthio)ethyl)phosphoramidite

Cat. No.: B14083692
M. Wt: 611.7 g/mol
InChI Key: GWBCKIXTYMVCJH-ZESVVUHVSA-N
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Description

Diphenyl benzyl((1S,2R)-1,2-diphenyl-2-(phenylthio)ethyl)phosphoramidite is a complex organic compound with a unique structure that includes multiple phenyl groups and a phosphoramidite moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diphenyl benzyl((1S,2R)-1,2-diphenyl-2-(phenylthio)ethyl)phosphoramidite typically involves the reaction of appropriate phosphoramidite precursors with diphenyl benzyl derivatives. The reaction conditions often require the use of solvents such as dichloromethane or toluene, and catalysts like palladium or copper complexes to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions under controlled temperature and pressure conditions. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Diphenyl benzyl((1S,2R)-1,2-diphenyl-2-(phenylthio)ethyl)phosphoramidite undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction can produce phosphines .

Scientific Research Applications

Diphenyl benzyl((1S,2R)-1,2-diphenyl-2-(phenylthio)ethyl)phosphoramidite has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Diphenyl benzyl((1S,2R)-1,2-diphenyl-2-(phenylthio)ethyl)phosphoramidite involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with metal ions, which can then participate in catalytic cycles. The pathways involved often include coordination chemistry and redox reactions .

Comparison with Similar Compounds

Similar Compounds

  • Diphenyl benzyl((1S,2R)-2-((4-fluorophenyl)thio)-1,2-diphenylethyl)phosphoramidite
  • Diphenyl benzyl((1S,2R)-2-((2-isopropylphenyl)thio)-1,2-diphenylethyl)phosphoramidite
  • (1S,2R)-2-dibutylamino-1-phenyl-1-propanol

Uniqueness

Diphenyl benzyl((1S,2R)-1,2-diphenyl-2-(phenylthio)ethyl)phosphoramidite is unique due to its specific arrangement of phenyl groups and the presence of a phosphoramidite moiety. This structure imparts distinct chemical properties and reactivity, making it valuable for specialized applications in synthesis and catalysis .

Properties

Molecular Formula

C39H34NO2PS

Molecular Weight

611.7 g/mol

IUPAC Name

(1S,2R)-N-benzyl-N-diphenoxyphosphanyl-1,2-diphenyl-2-phenylsulfanylethanamine

InChI

InChI=1S/C39H34NO2PS/c1-7-19-32(20-8-1)31-40(43(41-35-25-13-4-14-26-35)42-36-27-15-5-16-28-36)38(33-21-9-2-10-22-33)39(34-23-11-3-12-24-34)44-37-29-17-6-18-30-37/h1-30,38-39H,31H2/t38-,39+/m0/s1

InChI Key

GWBCKIXTYMVCJH-ZESVVUHVSA-N

Isomeric SMILES

C1=CC=C(C=C1)CN([C@@H](C2=CC=CC=C2)[C@@H](C3=CC=CC=C3)SC4=CC=CC=C4)P(OC5=CC=CC=C5)OC6=CC=CC=C6

Canonical SMILES

C1=CC=C(C=C1)CN(C(C2=CC=CC=C2)C(C3=CC=CC=C3)SC4=CC=CC=C4)P(OC5=CC=CC=C5)OC6=CC=CC=C6

Origin of Product

United States

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